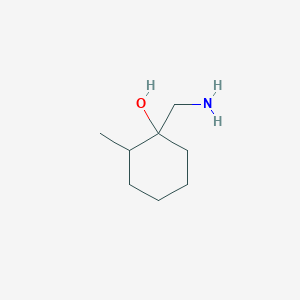

![molecular formula C24H22O3 B2980041 (2E)-3-[4-(Benzyloxy)phenyl]-1-(4-ethoxyphenyl)prop-2-en-1-one CAS No. 358343-63-2](/img/structure/B2980041.png)

(2E)-3-[4-(Benzyloxy)phenyl]-1-(4-ethoxyphenyl)prop-2-en-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

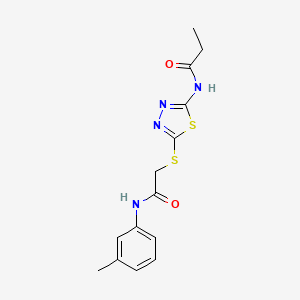

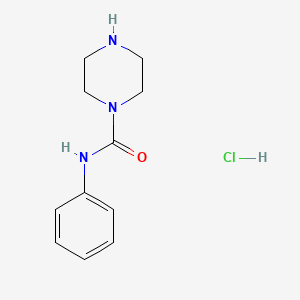

(2E)-3-[4-(Benzyloxy)phenyl]-1-(4-ethoxyphenyl)prop-2-en-1-one is a synthetic organic compound that belongs to the chalcone family. It is a yellow crystalline powder that is commonly used in scientific research applications due to its diverse biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Neurodegenerative Disease Research

hMAO-B-IN-5: is a potent, selective, and reversible inhibitor of human monoamine oxidase B (hMAO-B) with an IC50 of 0.12 μM . It can cross the blood-brain barrier, making it a valuable tool in the study of neurodegenerative diseases like Parkinson’s and Alzheimer’s. By inhibiting hMAO-B, it helps to prevent the breakdown of dopamine, a neurotransmitter that is typically deficient in these conditions.

Mecanismo De Acción

Target of Action

The primary target of (2E)-3-[4-(Benzyloxy)phenyl]-1-(4-ethoxyphenyl)prop-2-en-1-one, also known as hMAO-B-IN-5, is the human monoamine oxidase B (hMAO-B) . Monoamine oxidase B is an enzyme that plays a crucial role in the metabolism of neurotransmitters in the brain . It is particularly involved in the oxidative deamination of biogenic amines such as dopamine .

Mode of Action

hMAO-B-IN-5 acts as a potent, selective, and reversible inhibitor of hMAO-B . It binds to the active site of the enzyme, inhibiting its function . The inhibition of hMAO-B by hMAO-B-IN-5 is competitive, meaning it competes with the enzyme’s natural substrates for the active site . This results in a decrease in the enzyme’s activity, thereby reducing the breakdown of neurotransmitters such as dopamine .

Biochemical Pathways

By inhibiting hMAO-B, hMAO-B-IN-5 affects the metabolic pathways of neurotransmitters, particularly dopamine . Under normal conditions, hMAO-B breaks down dopamine, reducing its concentration in the brain . By inhibiting hMAO-B, hMAO-B-IN-5 prevents the breakdown of dopamine, leading to an increase in its concentration . This can have significant effects on neurological function, as dopamine is a key neurotransmitter involved in processes such as mood regulation and motor control .

Pharmacokinetics

This is crucial for its function, as it allows the compound to reach the brain and exert its effects on hMAO-B . .

Result of Action

The inhibition of hMAO-B by hMAO-B-IN-5 leads to an increase in the concentration of dopamine in the brain . This can have various effects at the molecular and cellular level, potentially leading to improved mood and motor control . It is also suggested that hMAO-B-IN-5 may have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Parkinson’s disease .

Propiedades

IUPAC Name |

(E)-1-(4-ethoxyphenyl)-3-(4-phenylmethoxyphenyl)prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22O3/c1-2-26-22-15-11-21(12-16-22)24(25)17-10-19-8-13-23(14-9-19)27-18-20-6-4-3-5-7-20/h3-17H,2,18H2,1H3/b17-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZBMIWJIJRIBEG-LICLKQGHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-3-[4-(Benzyloxy)phenyl]-1-(4-ethoxyphenyl)prop-2-en-1-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{Imidazo[1,2-b]pyridazine-6-carbonyl}-4-(2-methoxyphenyl)piperazine hydrochloride](/img/structure/B2979958.png)

![5-((4-Benzhydrylpiperazin-1-yl)(4-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2979962.png)

![Tert-butyl N-[(2S)-1-[4-(aminomethyl)triazol-1-yl]propan-2-yl]carbamate](/img/structure/B2979969.png)